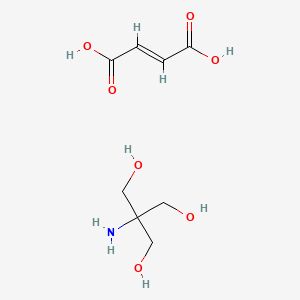
2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid is a compound that combines two distinct chemical entities: 2-amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris, and (E)-but-2-enedioic acid, also known as fumaric acid. Tris is widely used in biochemistry and molecular biology as a buffering agent, while fumaric acid is an important intermediate in the citric acid cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with ammonia and glycerol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
For (E)-but-2-enedioic acid, industrial production often involves the catalytic isomerization of maleic acid or maleic anhydride. This process is typically conducted in the presence of a catalyst such as a palladium complex .
Industrial Production Methods
In industrial settings, the production of Tris involves large-scale reactions in reactors where the reactants are continuously fed, and the product is continuously removed and purified. The process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: Tris can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form simpler amines.
Substitution: Tris can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like hydrochloric acid are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Tris, such as tris(hydroxymethyl)aminomethane hydrochloride and other substituted amines .
Scientific Research Applications
2-amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in scientific research:
Chemistry: As a buffering agent in various chemical reactions.
Biology: In the preparation of buffer solutions for electrophoresis and other biochemical assays.
Medicine: Used in the formulation of certain medications and as a buffer in clinical diagnostics.
Industry: Employed in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2-amino-2-(hydroxymethyl)propane-1,3-diol primarily involves its role as a buffer. It maintains the pH of solutions within a narrow range, which is crucial for various biochemical processes. The buffering action is due to the presence of both amine and hydroxyl groups, which can donate or accept protons, thereby stabilizing the pH .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of a hydroxymethyl group.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an ethyl group instead of an amino group.
Trimethylolmethane: Similar but lacks the amino group.
Uniqueness
2-amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of amine and hydroxyl groups, which provide it with excellent buffering capacity and versatility in various chemical reactions and applications .
Properties
CAS No. |
183432-40-8 |
|---|---|
Molecular Formula |
C4H11NO3.C4H4O4 C8H15NO7 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
HTMWOUBCEZXSHN-WLHGVMLRSA-N |
Isomeric SMILES |
C(C(CO)(CO)N)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |
physical_description |
White crystalline solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


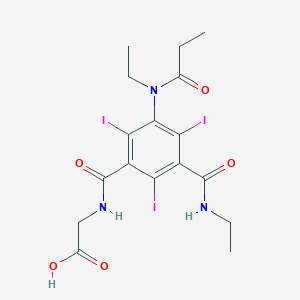

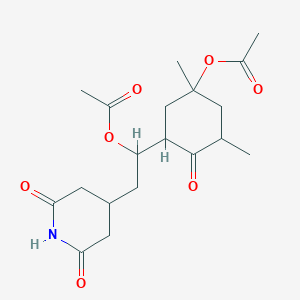

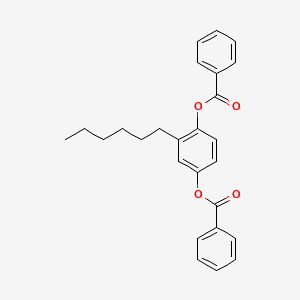



![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
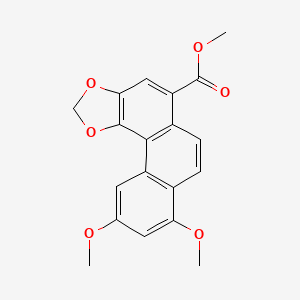

![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
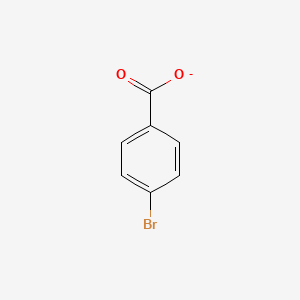
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
